B1578751 Beta-Amyloid (22-40)

Beta-Amyloid (22-40)

カタログ番号: B1578751
分子量: 1815.1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (22-40) is a useful research compound. Molecular weight is 1815.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (22-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (22-40) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomarker Development

Plasma Aβ42/Aβ40 Ratio
The ratio of plasma Aβ42 to Aβ40 has emerged as a significant biomarker for predicting amyloid PET status in individuals at risk for AD. Studies have demonstrated that lower plasma Aβ42/Aβ40 ratios correlate with higher amyloid burden as measured by PET imaging. For instance, a study found that the plasma Aβ42/Aβ40 ratio was significantly reduced in amyloid-PET-positive participants, indicating its potential utility in screening for AD risk .

Performance Across Assays
Recent investigations have compared various assays measuring plasma Aβ42/Aβ40, revealing that mass spectrometry-based methods provide superior accuracy in detecting brain Aβ pathology compared to traditional immunoassays . This suggests that the choice of assay can significantly influence diagnostic outcomes.

Assay Type AUC Performance Comments
Mass SpectrometryHigh (0.87 - 0.91)Better discriminative accuracy for AD
ImmunoassaysModerate (0.69 - 0.84)Less reliable for early detection

Therapeutic Targeting

Understanding Amyloid Pathogenesis
Aβ peptides, especially Aβ(22-40), are implicated in the pathogenesis of AD. Research indicates that while Aβ42 is primarily responsible for amyloid plaque formation, Aβ40 plays a role in modulating the aggregation process and may influence the toxicity associated with amyloid accumulation .

Therapeutic Interventions
The focus on targeting Aβ has led to numerous clinical trials aimed at reducing amyloid burden in patients with mild cognitive impairment or early-stage AD. For example, therapies aimed at decreasing Aβ levels or preventing its aggregation have shown promise in preclinical models . However, the efficacy of such treatments has been variable, prompting ongoing investigations into the mechanisms of action and optimal patient selection .

Case Studies and Clinical Implications

Several studies have illustrated the clinical relevance of Aβ(22-40) in understanding disease progression and treatment responses:

  • Case Study: Plasma Biomarkers and Cognitive Decline
    In a cohort study involving participants with varying degrees of cognitive impairment, researchers found that lower plasma Aβ42/Aβ40 ratios were predictive of faster cognitive decline over time . This highlights the potential for using these biomarkers not only for diagnosis but also for monitoring disease progression.
  • Longitudinal Studies on Biomarker Reliability
    The Australian Imaging, Biomarkers and Lifestyle (AIBL) study provided Class II evidence supporting the use of plasma Aβ ratios as reliable indicators of amyloid burden over multiple time points . This longitudinal data reinforces the importance of monitoring these biomarkers in clinical settings.

特性

分子量

1815.1

配列

EDVGSNKGAIIGLMVGGVV

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。